2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine 2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine LY 341495 is a potent and selective orthosteric antagonist for the group II metabotropic glutamate receptors (mGluR2/3). Ki/IC50 values of LY-341495 are 2.3, 1.3, 173, 990, 6800, 8200 and 22000 nM for human mGlu2, mGlu3, mGlu8 , mGlu7a, mGlu1a, mGlu5a and mGlu4a receptors respectively. It is used in scientific research in several different areas, showing antidepressant effects in animal models, increasing the behavioural effects of hallucinogenic drugs in animal tests, and increasing the analgesic effects of μ-opioid agonists, as well as modulating dopamine receptor function.
Brand Name: Vulcanchem
CAS No.: 201943-63-7
VCID: VC0534068
InChI: InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20-/m0/s1
SMILES: C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine

CAS No.: 201943-63-7

Inhibitors

VCID: VC0534068

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine - 201943-63-7

CAS No. 201943-63-7
Product Name 2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name (1S,2S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20-/m0/s1
Standard InChIKey VLZBRVJVCCNPRJ-KPHUOKFYSA-N
Isomeric SMILES C1[C@@H]([C@H]1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
SMILES C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Canonical SMILES C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Appearance Solid powder
Description LY 341495 is a potent and selective orthosteric antagonist for the group II metabotropic glutamate receptors (mGluR2/3). Ki/IC50 values of LY-341495 are 2.3, 1.3, 173, 990, 6800, 8200 and 22000 nM for human mGlu2, mGlu3, mGlu8 , mGlu7a, mGlu1a, mGlu5a and mGlu4a receptors respectively. It is used in scientific research in several different areas, showing antidepressant effects in animal models, increasing the behavioural effects of hallucinogenic drugs in animal tests, and increasing the analgesic effects of μ-opioid agonists, as well as modulating dopamine receptor function.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
LY 341495
LY-341495
LY341495
Reference 1: Podkowa K, Pochwat B, Brański P, Pilc A, Pałucha-Poniewiera A. Group II mGlu receptor antagonist LY341495 enhances the antidepressant-like effects of ketamine in the forced swim test in rats. Psychopharmacology (Berl). 2016 Aug;233(15-16):2901-14. doi: 10.1007/s00213-016-4325-7. Epub 2016 Jun 11. PubMed PMID: 27286960.
2: Witkin JM, Monn JA, Schoepp DD, Li X, Overshiner C, Mitchell SN, Carter G, Johnson B, Rasmussen K, Rorick-Kehn LM. The Rapidly Acting Antidepressant Ketamine and the mGlu2/3 Receptor Antagonist LY341495 Rapidly Engage Dopaminergic Mood Circuits. J Pharmacol Exp Ther. 2016 Jul;358(1):71-82. doi: 10.1124/jpet.116.233627. Epub 2016 May 12. PubMed PMID: 27189960.
3: McOmish CE, Pavey G, Gibbons A, Hopper S, Udawela M, Scarr E, Dean B. Lower [3H]LY341495 binding to mGlu2/3 receptors in the anterior cingulate of subjects with major depressive disorder but not bipolar disorder or schizophrenia. J Affect Disord. 2016 Jan 15;190:241-8. doi: 10.1016/j.jad.2015.10.004. Epub 2015 Oct 23. PubMed PMID: 26521087.
4: Koike H, Chaki S. Requirement of AMPA receptor stimulation for the sustained antidepressant activity of ketamine and LY341495 during the forced swim test in rats. Behav Brain Res. 2014 Sep 1;271:111-5. doi: 10.1016/j.bbr.2014.05.065. Epub 2014 Jun 5. PubMed PMID: 24909673.
5: Fukumoto K, Iijima M, Chaki S. Serotonin-1A receptor stimulation mediates effects of a metabotropic glutamate 2/3 receptor antagonist, 2S-2-amino-2-(1S,2S-2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid (LY341495), and an N-methyl-D-aspartate receptor antagonist, ketamine, in the novelty-suppressed feeding test. Psychopharmacology (Berl). 2014 Jun;231(11):2291-8. doi: 10.1007/s00213-013-3378-0. Epub 2014 Jan 9. PubMed PMID: 24402133.
6: Yelskaya Z, Carrillo V, Dubisz E, Gulzar H, Morgan D, Mahajan SS. Synergistic inhibition of survival, proliferation, and migration of U87 cells with a combination of LY341495 and Iressa. PLoS One. 2013 May 27;8(5):e64588. doi: 10.1371/journal.pone.0064588. Print 2013. PubMed PMID: 23724064; PubMed Central PMCID: PMC3664620.
7: Koike H, Iijima M, Chaki S. Effects of ketamine and LY341495 on the depressive-like behavior of repeated corticosterone-injected rats. Pharmacol Biochem Behav. 2013 Jun;107:20-3. doi: 10.1016/j.pbb.2013.03.017. Epub 2013 Apr 9. PubMed PMID: 23578563.
8: Moreno JL, Holloway T, Rayannavar V, Sealfon SC, González-Maeso J. Chronic treatment with LY341495 decreases 5-HT(2A) receptor binding and hallucinogenic effects of LSD in mice. Neurosci Lett. 2013 Mar 1;536:69-73. doi: 10.1016/j.neulet.2012.12.053. Epub 2013 Jan 16. PubMed PMID: 23333599; PubMed Central PMCID: PMC3578056.
9: Pitsikas N, Kaffe E, Markou A. The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behav Brain Res. 2012 May 1;230(2):374-9. PubMed PMID: 22586715; PubMed Central PMCID: PMC3705739.
10: Sutton LP, Rushlow WJ. Regulation of Akt and Wnt signaling by the group II metabotropic glutamate receptor antagonist LY341495 and agonist LY379268. J Neurochem. 2011 Jun;117(6):973-83. doi: 10.1111/j.1471-4159.2011.07268.x. Epub 2011 May 13. PubMed PMID: 21477044.
11: Linden AM, Johnson BG, Trokovic N, Korpi ER, Schoepp DD. Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495. Neuropharmacology. 2009 Aug;57(2):172-82. doi: 10.1016/j.neuropharm.2009.05.002. Epub 2009 May 27. PubMed PMID: 19477188.
12: Semenova S, Markou A. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Neuropharmacology. 2007 Mar;52(3):863-72. Epub 2006 Nov 28. PubMed PMID: 17126859; PubMed Central PMCID: PMC1847349.
13: Liechti ME, Markou A. Interactive effects of the mGlu5 receptor antagonist MPEP and the mGlu2/3 receptor antagonist LY341495 on nicotine self-administration and reward deficits associated with nicotine withdrawal in rats. Eur J Pharmacol. 2007 Jan 12;554(2-3):164-74. Epub 2006 Oct 17. PubMed PMID: 17113075; PubMed Central PMCID: PMC1803080.
14: Ngomba RT, Biagioni F, Casciato S, Willems-van Bree E, Battaglia G, Bruno V, Nicoletti F, van Luijtelaar EL. The preferential mGlu2/3 receptor antagonist, LY341495, reduces the frequency of spike-wave discharges in the WAG/Rij rat model of absence epilepsy. Neuropharmacology. 2005;49 Suppl 1:89-103. PubMed PMID: 16043198.
15: Linden AM, Bergeron M, Schoepp DD. Comparison of c-Fos induction in the brain by the mGlu2/3 receptor antagonist LY341495 and agonist LY354740: evidence for widespread endogenous tone at brain mGlu2/3 receptors in vivo. Neuropharmacology. 2005;49 Suppl 1:120-34. PubMed PMID: 16023151.
16: Feinberg I, Schoepp DD, Hsieh KC, Darchia N, Campbell IG. The metabotropic glutamate (mGLU)2/3 receptor antagonist LY341495 [2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] in rats. J Pharmacol Exp Ther. 2005 Feb;312(2):826-33. Epub 2004 Sep 21. PubMed PMID: 15383637.
17: Rasmussen K, Hsu MA, Vandergriff J. The selective mGlu2/3 receptor antagonist LY341495 exacerbates behavioral signs of morphine withdrawal and morphine-withdrawal-induced activation of locus coeruleus neurons. Neuropharmacology. 2004 Apr;46(5):620-8. PubMed PMID: 14996539.
18: O'Neill MF, Heron-Maxwell C, Conway MW, Monn JA, Ornstein P. Group II metabotropic glutamate receptor antagonists LY341495 and LY366457 increase locomotor activity in mice. Neuropharmacology. 2003 Oct;45(5):565-74. PubMed PMID: 12941370.
19: Howson PA, Jane DE. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. Br J Pharmacol. 2003 May;139(1):147-55. PubMed PMID: 12746233; PubMed Central PMCID: PMC1573828.
20: Waterhouse RN, Schmidt ME, Sultana A, Schoepp DD, Wheeler WJ, Mozley PD, Laruelle M. Evaluation of [3H]LY341495 for labeling group II metabotropic glutamate receptors in vivo. Nucl Med Biol. 2003 Feb;30(2):187-90. PubMed PMID: 12623118.
PubChem Compound 9819927
Last Modified Nov 11 2021
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